molecular formula C12H8N2O B1583335 Benzo[c]cinnoline N-oxide CAS No. 6141-98-6

Benzo[c]cinnoline N-oxide

Cat. No.: B1583335
CAS No.: 6141-98-6
M. Wt: 196.2 g/mol
InChI Key: JFIBBBQSFGWTPH-UHFFFAOYSA-N
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Description

Benzo[c]cinnoline N-oxide is a tricyclic organic compound with the molecular formula C₁₂H₈N₂O. It is derived from the oxidative dehydrogenation of 2,2’-diaminobiphenyl. This compound is known for its unique structure and diverse applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

    Dual C–N Coupling: One efficient method involves the dual C–N coupling of phthalhydrazide with trivalent halogen reagents.

    Copper(II) or Electrochemical Oxidation: Another method involves the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls by copper(II)-promoted or electrochemical oxidation.

Industrial Production Methods:

  • Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions.

Types of Reactions:

    Reduction: this compound undergoes reduction reactions, particularly at mercury electrodes.

    Oxidation: The compound can also undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Common Reagents and Conditions:

Major Products:

Biochemical Analysis

Biochemical Properties

Benzo[c]cinnoline N-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with iron carbonyls, forming complexes such as C12H8N2Fe2(CO)6

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its electrochemical behavior at mercury electrodes indicates its potential impact on cellular redox states and electron transfer processes . Additionally, its mutagenic, antirheumatic, and carcinogenic activities suggest significant effects on cellular health and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exhibits binding interactions with enzymes, leading to either inhibition or activation of their activity. For instance, its reduction at mercury electrodes involves discrete 2 and 4 electron transfer waves, indicating its role in electron transfer reactions . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its electrochemical behavior varies with time, with different reduction waves observed in acidic and basic media

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, its mutagenic and carcinogenic activities suggest potential toxicity at high doses . Understanding these dosage effects is crucial for determining safe and effective usage in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with iron carbonyls suggests its involvement in redox reactions and electron transfer processes

Comparison with Similar Compounds

Uniqueness:

  • Benzo[c]cinnoline N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group enhances its ability to participate in redox reactions and interact with various molecular targets.

Properties

IUPAC Name

5-oxidobenzo[c]cinnolin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBBBQSFGWTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[N+](=N2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-98-6
Record name Benzo[c]cinnoline, 5-oxide
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Record name Benzo[c]cinnoline N-oxide
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Record name Benzo[c]cinnoline N-oxide
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Record name Benzo[c]cinnoline 5-oxide
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Record name BENZOCINNOLINE N-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic routes to obtain Benzo[c]cinnoline N-oxide?

A1: A novel two-step synthesis for this compound was discovered, achieving high yields (91%). [] The process involves the partial reduction of 2,2'-dinitrobiphenyl, believed to proceed via a single electron transfer (SET) mechanism, yielding hydroxyamino and nitroso groups. Subsequent cyclization, likely through a radical mechanism involving the nitroso radical anion, forms the -N=N- bond, generating this compound in water with sodium hydroxide as the base. []

Q2: Can this compound be converted to Benzo[c]cinnoline, and if so, how?

A2: Yes, this compound can be efficiently deoxygenated to Benzo[c]cinnoline. Treating the N-oxide with sodium ethoxide at elevated temperatures results in near-quantitative conversion (96% yield) to Benzo[c]cinnoline. [] This deoxygenation reaction was a novel discovery made during the investigation of this compound synthesis. []

Q3: How does this compound behave under photochemical conditions?

A3: this compound undergoes photochemical reduction upon irradiation, yielding Benzo[c]cinnoline. [] This process is influenced by the presence of sensitizers or quenchers and the hydrogen-donating ability of the solvent. [] For instance, using isopropanol as a solvent leads to the formation of acetone alongside Benzo[c]cinnoline. [] The mechanism suggests that Benzo[c]cinnoline is formed from the excited triplet state of this compound. []

Q4: Does this compound exhibit 1,3-dipolar cycloaddition reactivity?

A4: While unprecedented for azoxy compounds, this compound acts as a 1,3-dipole in reactions with dimethyl acetylenedicarboxylate at high temperatures. [] This reaction proceeds through a 1,3-dipolar cycloaddition followed by electrocyclic ring opening, ultimately forming azomethine ylides. [] This mechanism is further supported by analogous reactions with N-iminobenzocinnolinium ylides. []

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